molecular formula C10H10F2O2 B12971657 3-Fluoro-3-(2-fluorophenyl)butanoic acid

3-Fluoro-3-(2-fluorophenyl)butanoic acid

Cat. No.: B12971657
M. Wt: 200.18 g/mol
InChI Key: HGCIAXJHBINONO-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2-fluorophenyl)butanoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a precursor compound, such as 3-(2-fluorophenyl)butanoic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-3-(2-fluorophenyl)butanone, while reduction could produce 3-fluoro-3-(2-fluorophenyl)butanol .

Mechanism of Action

The mechanism by which 3-Fluoro-3-(2-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. Fluorine’s electronegativity can also influence the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its fluorine atoms, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-fluoro-3-(2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,13,14)

InChI Key

HGCIAXJHBINONO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1F)F

Origin of Product

United States

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